1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone
Description
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is a piperidine-derived compound featuring a 2-chloropyridinylmethyl substituent at the 4-position of the piperidine ring and an acetyl group at the 1-position.
Properties
IUPAC Name |
1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANGECMGDLMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs vary in substituents on the piperidine ring, aromatic systems, and appended functional groups, which significantly influence their physicochemical and pharmacological properties.
Table 1: Structural Comparison
Key Observations :
- Bulkiness : Compounds with quinazoline or pyrazolopyrimidine moieties () exhibit higher molecular weights and steric hindrance, likely affecting membrane permeability.
- Hydrogen Bonding : The hydroxyl group in and sulfone in introduce polar interactions absent in the target compound, altering solubility and target affinity.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Biological Activity
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 2-chloropyridinyl group and an ethanone moiety, which may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The piperidine and pyridine components allow for diverse interactions, potentially modulating the activity of molecular targets involved in various biological pathways. Initial studies suggest that it may function as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Research has shown that this compound may possess anticancer activity. For example, derivatives of similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study evaluated the antimicrobial effects of structurally related compounds, revealing significant activity against various pathogens comparable to standard treatments. The findings suggested that the presence of the chloropyridine moiety enhances the compound's efficacy against microbial strains .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate to high antimicrobial activity | |
| Standard Drug (Ciprofloxacin) | High antimicrobial activity |
Anticancer Activity
In vitro studies assessed the anticancer potential of this compound against several cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell proliferation effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
